![molecular formula C7H5N3O B152815 Pyrido[2,3-b]pyrazin-6(5H)-one CAS No. 35808-45-8](/img/structure/B152815.png)

Pyrido[2,3-b]pyrazin-6(5H)-one

Overview

Description

Pyrido[2,3-b]pyrazin-6(5H)-one is a chemical compound with the molecular formula C7H5N3O . It has been identified as a Bcl-xL protein inhibitor, which could potentially be used as a pro-apoptotic agent for treating cancer, autoimmune diseases, or immune system diseases .

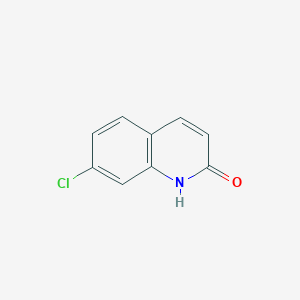

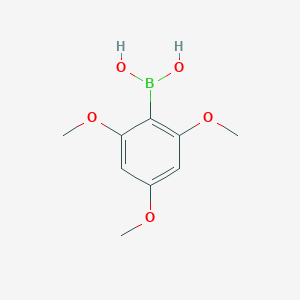

Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-6(5H)-one consists of 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The InChI code is 1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11) and the InChI key is KGCASACLSNTYGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazin-6(5H)-one is a solid at room temperature . It has a molecular weight of 147.14 g/mol . The compound has a topological polar surface area of 54.9 Ų and a complexity of 202 .Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazin-6(5H)-one derivatives have been utilized in the development of electrochemical sensors for DNA. These compounds exhibit properties that allow them to interact with DNA molecules, enabling the detection of specific sequences or mutations. This application is crucial in genetic diagnostics and research .

Nonlinear Optical (NLO) Properties

These compounds have shown significant promise in the field of nonlinear optics. Due to their high NLO response, they are potential candidates for use in optical switches, modulators, and other photonic devices. The high NLO response is attributed to their electronic structure and response to electric fields .

Antioxidant Activity

In vitro studies have demonstrated that Pyrido[2,3-b]pyrazin-6(5H)-one derivatives possess antioxidant properties. This makes them valuable for research into oxidative stress-related diseases and could lead to the development of new antioxidant therapies .

Antiurease Activity

The antiurease activity of these compounds suggests potential applications in treating and studying diseases related to urease, such as gastric infections caused by Helicobacter pylori. This activity also has implications for agricultural research, where urease inhibitors are used to control nitrogen loss in soils .

Organic Light-Emitting Diodes (OLEDs)

Pyrido[2,3-b]pyrazin-6(5H)-one-based materials have been designed for use in OLEDs. Their high photoluminescence quantum efficiency makes them suitable for full-color display applications, spanning the entire visible region from blue to red. This application is significant for the development of cost-effective multicolor displays .

Thermally Activated Delayed Fluorescence (TADF)

Derivatives of Pyrido[2,3-b]pyrazin-6(5H)-one have been used to create TADF molecules. These materials are important for OLED technology, as they can lead to devices with high external quantum efficiencies and are essential for energy-efficient lighting and displays .

Semiconductor Properties

The electron-accepting ability of the Pyrido[2,3-b]pyrazin backbone makes it a notable material in semiconducting applications. Its highly emissive properties with outstanding aggregation-induced emission (AIE) and TADF characteristics are beneficial for the development of semiconducting materials and devices .

Mechanism of Action

Target of Action

Pyrido[2,3-b]pyrazin-6(5H)-one is a novel compound that has been synthesized for various applications. It has been utilized in the development of high-performance oleds and in electrochemical DNA sensing , suggesting potential interactions with light-emitting materials and DNA molecules.

Mode of Action

It has been designed and synthesized to exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that it interacts with its targets (potentially light-emitting materials) by influencing their emission properties.

Biochemical Pathways

Its use in electrochemical dna sensing suggests that it may interact with dna molecules and potentially influence dna-related biochemical pathways .

Result of Action

Its use in oleds and dna sensing suggests that it may influence light emission properties and dna interactions .

Action Environment

Given its use in oleds and dna sensing, factors such as light conditions, temperature, and the presence of dna could potentially influence its action .

Safety and Hazards

The safety information for Pyrido[2,3-b]pyrazin-6(5H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name |

5H-pyrido[2,3-b]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCASACLSNTYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541527 | |

| Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazin-6(5H)-one | |

CAS RN |

35808-45-8 | |

| Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

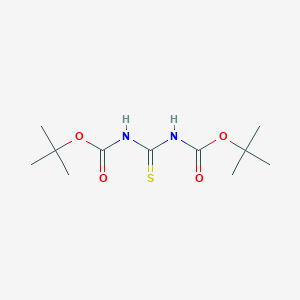

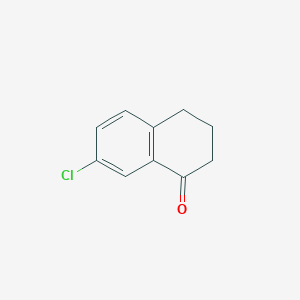

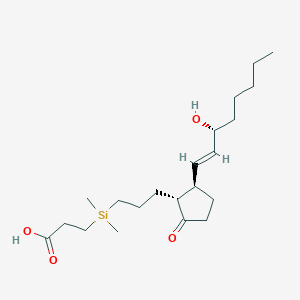

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)